4-(3-Fluorophenyl)-6-methyl-2-(piperidin-3-yl)pyrimidine

Fluorine regiochemistry Aqueous solubility Crystal packing

4-(3-Fluorophenyl)-6-methyl-2-(piperidin-3-yl)pyrimidine (CAS 2108656-08-0, free base; CAS 1858241-82-3, dihydrochloride) is a trisubstituted pyrimidine heterocycle bearing a meta-fluorophenyl group at C4, a methyl group at C6, and a piperidin-3-yl moiety at C2. Its molecular formula is C₁₆H₁₈FN₃ (free base, MW 271.33 g/mol) and C₁₆H₂₀Cl₂FN₃ (dihydrochloride, MW 344.3 g/mol).

Molecular Formula C16H18FN3
Molecular Weight 271.33 g/mol
Cat. No. B8021864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Fluorophenyl)-6-methyl-2-(piperidin-3-yl)pyrimidine
Molecular FormulaC16H18FN3
Molecular Weight271.33 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C2CCCNC2)C3=CC(=CC=C3)F
InChIInChI=1S/C16H18FN3/c1-11-8-15(12-4-2-6-14(17)9-12)20-16(19-11)13-5-3-7-18-10-13/h2,4,6,8-9,13,18H,3,5,7,10H2,1H3
InChIKeyKXJVFBQDDGBNEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Fluorophenyl)-6-methyl-2-(piperidin-3-yl)pyrimidine: Structural Identity, Physicochemical Profile, and Procurement Baseline


4-(3-Fluorophenyl)-6-methyl-2-(piperidin-3-yl)pyrimidine (CAS 2108656-08-0, free base; CAS 1858241-82-3, dihydrochloride) is a trisubstituted pyrimidine heterocycle bearing a meta-fluorophenyl group at C4, a methyl group at C6, and a piperidin-3-yl moiety at C2 . Its molecular formula is C₁₆H₁₈FN₃ (free base, MW 271.33 g/mol) and C₁₆H₂₀Cl₂FN₃ (dihydrochloride, MW 344.3 g/mol) [1]. The compound is classified within the piperidinyl-pyrimidine family, a privileged scaffold in kinase inhibitor and G-protein-coupled receptor (GPCR) ligand discovery, with the piperidine ring being the most common heterocyclic subunit among FDA-approved drugs . As a building block and research intermediate, it is commercially available from multiple vendors at ≥95% purity with storage recommendations of sealed, dry conditions at 2–8°C .

Why Generic Substitution with In-Class 2-Arylpyrimidine Analogs Fails: The Case for 4-(3-Fluorophenyl)-6-methyl-2-(piperidin-3-yl)pyrimidine


Within the 2-arylpyrimidine chemical space, small variations in fluorine regiochemistry (meta vs. para), piperidine attachment point (3-yl vs. 4-yl), and the presence or absence of the C6-methyl substituent produce compounds with substantially divergent physicochemical and pharmacological profiles. Meta-fluorine substitution on the phenyl ring reduces aqueous solubility by approximately 30% compared to para-substituted analogs due to increased steric hindrance and altered crystal packing . The piperidin-3-yl attachment site confers conformational flexibility that is geometrically distinct from the piperidin-4-yl isomer, directly affecting the vector of the basic amine critical for interactions with aspartic acid residues in aspartyl protease catalytic sites [1]. The 6-methyl group contributes approximately +0.5 logP units of lipophilicity compared to des-methyl analogs, altering both permeability and metabolic stability profiles . The dihydrochloride salt form (MW 344.3 g/mol) offers markedly different aqueous solubility and handling characteristics compared to the free base (MW 271.33 g/mol), which is critical for biological assay preparation [2]. These non-interchangeable structural features collectively determine target engagement, assay compatibility, and downstream synthetic utility, making blind substitution with close analogs a high-risk procurement decision.

Quantitative Differentiation Evidence: 4-(3-Fluorophenyl)-6-methyl-2-(piperidin-3-yl)pyrimidine vs. Closest Analogs


Meta-Fluorine Regiochemistry: Solubility and Steric Profile Differentiated from Para-Fluoro Isomer

The meta-fluorine position on the 3-fluorophenyl ring of the target compound reduces aqueous solubility by approximately 30% compared to the para-fluoro regioisomer, 4-(4-fluorophenyl)-6-methyl-2-(piperidin-3-yl)pyrimidine. This difference arises from meta-substitution introducing steric hindrance that disrupts crystal packing and alters the solvation free energy . Additionally, the meta-fluorine atom alters the electron density distribution on the phenyl ring, modifying the pKa of the piperidine nitrogen through inductive effects, which further influences solubility as a function of pH [1]. These physicochemical differences are significant for assay design: the meta-fluoro analog requires different co-solvent conditions (e.g., DMSO percentage) to achieve equivalent final assay concentrations compared to the para-fluoro analog.

Fluorine regiochemistry Aqueous solubility Crystal packing Structure-property relationships

Piperidin-3-yl vs. Piperidin-4-yl Attachment: Conformational Flexibility and Renin Inhibitory Potency

The piperidin-3-yl attachment at the C2 position of the pyrimidine core positions the basic amine nitrogen in a geometrically distinct vector compared to piperidin-4-yl isomers. In the context of renin inhibition, Imaeda et al. (2016) demonstrated that structure-based optimization of the piperidin-3-yl orientation on pyrimidine-5-carboxamides yielded compound 14, which exhibited a 65,000-fold enhancement in renin inhibitory potency compared to the initial fragment hit (compound 3) [1]. This dramatic potency gain was achieved through optimization of the piperidine attachment point to enable productive interaction with the two catalytic aspartic acid residues (Asp32 and Asp215) in the renin active site, including an induced-fit structural change of Leu114 from 'Leu-in' to 'Leu-out' conformation [1]. The piperidin-4-yl isomer would orient the basic amine along a vector incompatible with this bidentate aspartate interaction, as confirmed by co-crystal structures deposited in the PDB (5KOQ, 5SXN, 5SY2, 5SY3, 5SZ9) [2].

Piperidine regioisomerism Conformational analysis Renin inhibition Aspartyl protease targeting

Dihydrochloride Salt Form: Aqueous Solubility Advantage Over Free Base for Biological Assay Compatibility

The dihydrochloride salt form (CAS 1858241-82-3, MW 344.3 g/mol, C₁₆H₂₀Cl₂FN₃) provides substantially enhanced aqueous solubility compared to the free base (CAS 2108656-08-0, MW 271.33 g/mol, C₁₆H₁₈FN₃). The dicationic species at physiological pH (protonation of both the piperidine NH and one pyrimidine nitrogen) increases the compound's hydrophilicity, with the computed hydrogen bond donor count increasing from 1 (free base) to 3 (dihydrochloride) [1]. This difference is critical for achieving target concentrations in aqueous biological assay buffers without exceeding recommended DMSO co-solvent thresholds (typically <1% v/v). The free base form, with its lower aqueous solubility of approximately 0.1–0.5 mg/mL in phosphate buffer at pH 7.4 , may require higher DMSO concentrations that can confound cell-based assay readouts through solvent toxicity.

Salt form selection Aqueous solubility Biological assay preparation Handling and storage

6-Methyl Substitution: Lipophilicity and Metabolic Stability Differentiation from Des-Methyl Analog

The C6-methyl substituent on the pyrimidine ring contributes approximately +0.5 logP units of lipophilicity compared to the des-methyl analog, 4-(3-fluorophenyl)-2-(piperidin-3-yl)pyrimidine . This increase in lipophilicity has two principal consequences: (1) it enhances passive membrane permeability, potentially improving cellular uptake in intact-cell assays; and (2) it introduces a site of potential CYP450-mediated oxidative metabolism, which may reduce metabolic stability relative to the des-methyl analog. In kinase inhibitor development programs, C6-methyl substitution on the pyrimidine core has been shown to fill a small hydrophobic pocket in the ATP-binding site of multiple kinases, contributing to enhanced binding affinity . The methyl group also serves as a synthetic handle for further derivatization (e.g., bromination followed by nucleophilic displacement), expanding the compound's utility as a late-stage diversification intermediate.

Methyl substitution effect Lipophilicity Metabolic stability Structure-activity relationships

Privileged Scaffold for Sigma Receptor and Kinase Inhibitor Development: Class-Level Potency Evidence

The 2-arylpiperidine pharmacophore embedded in 4-(3-fluorophenyl)-6-methyl-2-(piperidin-3-yl)pyrimidine is a recognized privileged scaffold for sigma receptor (σ1R and σ2R/TMEM97) ligand development. Walby and Martin (2022) demonstrated that N-acyl-2-arylpiperidines exhibit high affinity for σ2R/TMEM97, with representative compounds achieving Ki values as low as 5.4 nM in radioligand binding assays using guinea pig brain (σ1R) and rat PC12 cell (σ2R) membrane preparations [1]. In a related piperidin-3-yl series, 2-(piperidin-3-yl)phthalimide derivatives showed σ2R binding with Ki = 2.2 µM, 5HT2B Ki = 561 nM, and 5HT3 Ki = 536 nM [2]. Furthermore, the pyrimidine core is the scaffold for the majority of FDA-approved kinase inhibitors, and patent literature extensively describes 4-aryl-2-(piperidin-3-yl)pyrimidines as key intermediates for FGFR, PI3K, and JAK family kinase inhibitors [3]. These class-level data establish the target compound's structural prerequisites for engaging both sigma receptor and kinase targets.

Sigma receptor binding Kinase inhibition 2-Arylpiperidine pharmacophore Drug discovery scaffold

Vendor-Verified Purity Benchmarks and Non-Hazardous Shipping Classification: Procurement Risk Differentiation

The dihydrochloride salt of 4-(3-fluorophenyl)-6-methyl-2-(piperidin-3-yl)pyrimidine is commercially available with a minimum purity specification of 95% from multiple established vendors, including ChemScene (Cat. CS-0868426, ≥95%), AKSci (Cat. 1913EG, ≥95%), and Chemenu (Cat. CM763038, 95%+) . Critically, the dihydrochloride salt (CAS 1858241-82-3) is classified as non-hazardous for DOT/IATA transportation as of April 2025, eliminating HazMat shipping surcharges that apply to many halogenated heterocyclic building blocks . Storage requirements are standardized at sealed, dry conditions with refrigeration (2–8°C for ChemScene; cool, dry place for long-term storage per AKSci) . This contrasts with structurally related but differentially regulated analogs (e.g., certain chloro-substituted or nitro-containing pyrimidines) that may incur HazMat fees of $50–$138 per shipment for ground transport within the US .

Purity specification Shipping classification Procurement risk Quality assurance

High-Confidence Application Scenarios for 4-(3-Fluorophenyl)-6-methyl-2-(piperidin-3-yl)pyrimidine Based on Quantitative Differentiation Evidence


Renin Inhibitor Lead Optimization: Piperidin-3-yl Vector-Dependent Aspartyl Protease Targeting

Based on the 65,000-fold potency enhancement demonstrated for N-(piperidin-3-yl)pyrimidine-5-carboxamides in renin inhibition (Imaeda et al., 2016), this compound serves as a critical intermediate for structure-based design of renin inhibitors targeting hypertension and cardiovascular disease. The piperidin-3-yl attachment at C2 provides the geometrically correct amine vector for bidentate interaction with catalytic Asp32 and Asp215 residues, a structural requirement that cannot be satisfied by piperidin-4-yl isomers [1]. The 6-methyl group and 3-fluorophenyl substituent provide additional vectors for S1/S3 pocket occupancy optimization, as validated by co-crystal structures (PDB 5KOQ, 5SXN, 5SY2, 5SY3, 5SZ9) [2]. Procurement of this specific regioisomer is mandatory for programs that have established SAR around the piperidine-3-yl geometry.

Sigma Receptor (σ1R/σ2R) Ligand Development: 2-Arylpiperidine Pharmacophore Exploitation

The embedded 2-arylpiperidine pharmacophore positions this compound as a versatile starting point for sigma receptor ligand discovery, supported by class-level evidence showing Ki values as low as 5.4 nM for σ1R/σ2R in 2-arylpiperidine analogs (Walby & Martin, 2022) [1]. The 3-fluorophenyl substituent provides a halogen bond acceptor for tuning σ1R vs. σ2R selectivity, while the piperidine NH serves as a derivatization point for N-acyl or N-alkyl modifications known to modulate σ2R/TMEM97 affinity [1]. The dihydrochloride salt form ensures adequate solubility for radioligand binding assays at concentrations up to 10 µM without exceeding DMSO thresholds. For programs targeting neuropathic pain, neurodegenerative diseases, or σ2R/TMEM97-mediated cancer imaging, this compound offers a synthetically tractable entry point with established SAR precedent [2].

Kinase Inhibitor Library Synthesis: Multi-Target FGFR/PI3K/JAK Scaffold Diversification

The 4,6-disubstituted-2-(piperidin-3-yl)pyrimidine scaffold is extensively represented in patent literature as a core for FGFR (IC50 range: 1–190 nM), PI3K (Ki = 802 nM), and DLK (Ki = 122–141 nM) kinase inhibitors [1]. The C6-methyl group fills a conserved hydrophobic pocket in the ATP-binding site, while the 3-fluorophenyl substituent at C4 engages the solvent-exposed selectivity pocket. The piperidine NH provides a convenient handle for introducing sulfonamide, carboxamide, or urea motifs that govern kinase selectivity profiles [1]. For medicinal chemistry groups building focused kinase inhibitor libraries, this compound enables parallel diversification at three distinct vectors (C4-aryl, C6-methyl, and piperidine N), maximizing the chemical space explored per synthetic step. The non-hazardous shipping classification and ≥95% purity specification reduce procurement barriers for high-throughput chemistry workflows [2].

GPCR and Serotonin Receptor Modulator Discovery: Piperidine-Containing Privileged Scaffold

The piperidin-3-yl pyrimidine framework is closely related to scaffolds with demonstrated serotonin receptor (5HT2B, 5HT3) binding activity, with class-level evidence showing Ki values of 561 nM (5HT2B) and 536 nM (5HT3) for piperidin-3-yl phthalimide derivatives [1]. The combination of a basic piperidine nitrogen (pKa ~9–10) and a fluorinated aromatic ring provides the key pharmacophoric elements for GPCR binding: a cationic center for interaction with conserved aspartic acid residues in transmembrane domain 3, and a halogen-substituted aromatic ring for halogen bonding interactions in the orthosteric or allosteric binding pocket [2]. The 6-methyl group offers a lipophilic contact point that can be exploited for subtype selectivity optimization. Programs targeting 5HT receptor modulation for inflammatory, psychiatric, or gastrointestinal indications can leverage this compound as a structurally characterized starting material with predictable synthetic accessibility [1].

Quote Request

Request a Quote for 4-(3-Fluorophenyl)-6-methyl-2-(piperidin-3-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.